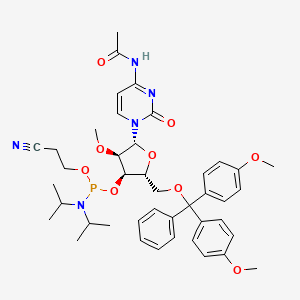

2'-OMe-Ac-C Phosphoramidite

Description

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39-,40-,57?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWUMIPFLOKTEZ-UAQIPLLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N5O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-O-Methyl-N-acetylcytidine Phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2'-O-Methyl-N-acetylcytidine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its molecular structure, its key functions in enhancing oligonucleotide properties, and detailed protocols for its use in solid-phase synthesis.

Structure and Chemical Properties

2'-O-Methyl-N-acetylcytidine phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic DNA and RNA strands. Its structure is characterized by several key modifications that impart desirable properties to the resulting oligonucleotide.

The core structure consists of a cytidine nucleoside with the following modifications:

-

2'-O-Methyl Group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This is the most functionally significant modification.

-

N-acetyl Group: The exocyclic amine of the cytosine base is protected by an acetyl group to prevent unwanted side reactions during synthesis.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky DMT group protects the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.

-

3'-Phosphoramidite Group: A reactive phosphoramidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

The detailed chemical notation for this compound is N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-Methycytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Core Function: Enhancing Oligonucleotide Stability and Efficacy

The primary function of incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite into an oligonucleotide is to leverage the properties of the 2'-O-Methyl modification. This modification significantly enhances the therapeutic potential of oligonucleotides, particularly for antisense applications.

Key functional advantages include:

-

Nuclease Resistance: The 2'-O-Methyl group provides steric hindrance, making the phosphodiester backbone more resistant to degradation by cellular nucleases. This increased stability prolongs the half-life of the oligonucleotide in a biological environment.

-

Increased Binding Affinity: The 2'-O-Methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA:RNA and RNA:DNA hybrids. This pre-organization of the sugar moiety leads to a higher binding affinity (increased melting temperature, Tm) to the target RNA sequence.

-

Reduced Off-Target Effects: The modification can contribute to more precise and potent therapeutic agents by influencing binding affinity and reducing non-specific interactions.

Quantitative Data on 2'-O-Methyl Modified Oligonucleotides

The incorporation of 2'-O-Methyl modifications has a quantifiable impact on the properties of oligonucleotides. The following tables summarize key data points.

| Parameter | Value | Reference |

| Coupling Efficiency | >98-99% | General phosphoramidite chemistry efficiency. |

| Purity (per coupling step) | High | Consistent with high coupling efficiency. |

| Deprotection Conditions | Standard | Compatible with common deprotection reagents. |

Table 1: Synthesis Parameters

| Duplex Type | Modification | Change in Melting Temperature (ΔTm) per modification | Reference |

| RNA:RNA | 2'-O-Methylation of Uridine | +1.2 °C | [1] |

| RNA:RNA | 2'-O-Methylation of Adenosine | Negligible effect | [2] |

| DNA:RNA | 2'-O-Methylation | General increase in thermal stability | [3] |

Table 2: Thermal Stability Data

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The incorporation of 2'-O-Methyl-N-acetylcytidine phosphoramidite follows the standard phosphoramidite solid-phase synthesis cycle. The cycle consists of four main steps, repeated for each nucleotide addition.

Materials and Reagents:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

2'-O-Methyl-N-acetylcytidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

-

Capping solutions:

-

Cap A: Acetic anhydride/Pyridine/THF

-

Cap B: 16% N-Methylimidazole in THF

-

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

-

Anhydrous acetonitrile (B52724) for washing

Procedure:

-

Deblocking (Detritylation):

-

The CPG support is washed with anhydrous acetonitrile.

-

The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This reaction is rapid (typically 60-120 seconds).

-

The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

-

-

Coupling:

-

The 2'-O-Methyl-N-acetylcytidine phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The coupling time for modified phosphoramidites is typically slightly longer than for standard DNA phosphoramidites, ranging from 2 to 10 minutes to ensure high coupling efficiency.

-

The column is washed with anhydrous acetonitrile.

-

-

Capping:

-

To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.

-

Cap A and Cap B solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls. This step is typically fast (around 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

The oxidizing solution is passed through the column. This reaction is usually complete within 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Materials and Reagents:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)

-

Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) reagent for removing 2'-silyl protecting groups (if used in other parts of the sequence, not necessary for the 2'-O-Methyl group itself).

Procedure:

-

Cleavage from Support and Base Deprotection:

-

The CPG support is treated with concentrated ammonium hydroxide or AMA at elevated temperatures (e.g., 55°C) for a specified period (typically 8-16 hours for ammonium hydroxide, or shorter times for AMA). This step cleaves the oligonucleotide from the support and removes the N-acetyl protecting group from the cytidine bases and other base protecting groups.

-

-

Removal of 2'-Protecting Groups (if applicable):

-

If other 2'-protected ribonucleosides (e.g., with TBDMS groups) were used in the synthesis, a fluoride-based deprotection step is required. The 2'-O-Methyl group is stable to this treatment.

-

-

Purification:

-

The crude oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

-

Visualizations

Solid-Phase Synthesis Workflow

Caption: Workflow of solid-phase oligonucleotide synthesis incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite.

Mechanism of Antisense Inhibition

Caption: Translational arrest by a 2'-O-Methyl modified antisense oligonucleotide via steric hindrance.

References

The Chemical Cornerstone of Epigenetic Research: A Technical Guide to N-acetylcytidine Phosphoramidite

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and application of N-acetylcytidine phosphoramidite (B1245037), a key reagent in the burgeoning field of epitranscriptomics.

N-acetylcytidine phosphoramidite is a specialized chemical building block essential for the synthesis of oligonucleotides containing the N4-acetylcytidine (ac4C) modification. This post-transcriptional RNA modification is a critical regulator of gene expression, influencing RNA stability and translation, and is implicated in numerous biological processes and disease states, including cancer.[1][2][3][[“]] This document provides an in-depth technical overview of the phosphoramidite's chemical properties, detailed experimental protocols for its synthesis and use, and a look into the biological pathways it helps to investigate.

Core Chemical Characteristics

N-acetylcytidine phosphoramidites are reactive molecules designed for automated solid-phase oligonucleotide synthesis.[5] They are typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group for controlled, stepwise synthesis, and the 2'-hydroxyl group is also protected (e.g., with TBDMS) for RNA synthesis. The key feature is the N4-acetyl group on the cytidine (B196190) base, which is preserved during synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for two common variants of N-acetylcytidine phosphoramidite.

Table 1: Properties of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite

| Property | Value | Reference |

| Molecular Formula | C41H50N5O8P | |

| Molecular Weight | 771.86 g/mol | |

| Appearance | White to Off-white powder | N/A |

| Storage Temperature | < -15°C |

Table 2: Properties of 5'-O-DMT-3'-TBDMS-N4-Acetyl-cytidine 2'-CE phosphoramidite

| Property | Value | Reference |

| Molecular Formula | C47H64N5O9PSi | [] |

| Molecular Weight | 902.11 g/mol | [] |

| Purity | ≥97% by HPLC | [] |

| Appearance | White to Off-white powder | [] |

| Solubility | Soluble in Acetonitrile, DMF | [] |

| Storage Temperature | -20°C | [] |

Spectral Data

The structural integrity of N-acetylcytidine phosphoramidite is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. A key diagnostic signal is the anomeric proton of the ribose sugar, which typically appears in the region of 5.0 - 6.4 ppm.[7]

-

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial for characterization. The phosphoramidite signal is typically observed between 140 and 155 ppm.[7] Due to the chiral phosphorus center, the product exists as a mixture of two diastereomers, which often results in two distinct singlet peaks. For example, two different N4-acetylated 3-methylcytidine (B1283190) phosphoramidites showed diastereomeric signals at δ = 149.70/149.97 ppm and δ = 150.11/150.64 ppm.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, verifying the elemental composition.

Experimental Protocols

Synthesis of N4-acetylcytidine Phosphoramidite

The synthesis of N-acetylcytidine phosphoramidite is a multi-step process starting from cytidine. The following is a generalized protocol based on established literature.[8][9]

Objective: To synthesize a protected N4-acetylcytidine phosphoramidite suitable for solid-phase oligonucleotide synthesis.

Materials:

-

Cytidine

-

Protecting group reagents (e.g., 4,4'-Dimethoxytrityl chloride (DMT-Cl), tert-Butyldimethylsilyl chloride (TBDMS-Cl))

-

Acylating agent (Acetic anhydride (B1165640) or acetyl chloride)

-

Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

-

Bases (e.g., Triethylamine, N,N-Diisopropylethylamine (DIPEA))

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Protection of Hydroxyl Groups: The 5' and 2' hydroxyl groups of the cytidine ribose are protected. For example, the 5'-OH is selectively protected with DMT-Cl in pyridine. Subsequently, the 2'-OH can be protected using TBDMS-Cl.

-

N4-Acetylation: The exocyclic amine (N4) of the cytidine base is acetylated using acetic anhydride or acetyl chloride in the presence of a base. This step must be carried out after hydroxyl protection to ensure selectivity.

-

Selective 5'-Deprotection (if necessary for 3'-phosphitylation): If both 3' and 5' positions were protected by the same group, the 5'-protecting group is selectively removed to allow for 3'-phosphitylation.

-

Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating reagent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like DIPEA in anhydrous acetonitrile. This reaction introduces the reactive phosphoramidite moiety.

-

Purification: The final product is purified using silica gel column chromatography to remove unreacted reagents and byproducts. The purified product is typically obtained as a stable, white foam or powder.

-

Characterization: The structure and purity of the final phosphoramidite are confirmed by ¹H NMR, ³¹P NMR, and HRMS.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

N-acetylcytidine phosphoramidite is used in standard automated oligonucleotide synthesizers. The process follows a four-step cycle.

Objective: To incorporate N-acetylcytidine site-specifically into a growing oligonucleotide chain.

Materials:

-

N-acetylcytidine phosphoramidite dissolved in anhydrous acetonitrile

-

Other required phosphoramidites (A, G, C, U/T)

-

Solid support (e.g., CPG beads) with the initial nucleoside attached

-

Synthesizer reagents:

-

Deblocking solution (e.g., Trichloroacetic acid in DCM)

-

Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT))

-

Capping solution (e.g., Acetic anhydride)

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Methodology (The Synthesis Cycle):

-

Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support, exposing a free hydroxyl group for coupling.

-

Coupling/Activation: The N-acetylcytidine phosphoramidite is activated by an activator like ETT and then coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion-mutant sequences. Note: In some optimized protocols for ac4C synthesis, this step may be omitted to prevent potential side reactions with the N4-acetyl group.[10]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.

-

Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Deprotection and Cleavage: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the cyanoethyl group on the phosphate backbone and the protecting groups on the nucleobases) are removed. Special non-nucleophilic or mild deprotection conditions may be required to ensure the N4-acetyl group on cytidine remains intact.[10][11]

Visualization of Workflows and Biological Pathways

The true value of N-acetylcytidine phosphoramidite lies in its ability to create tools for studying the biological roles of ac4C.

Caption: Workflow for the synthesis of N-acetylcytidine phosphoramidite and its use in oligonucleotide synthesis.

Biological Signaling Pathways

The N4-acetylcytidine (ac4C) modification, installed by the writer enzyme N-acetyltransferase 10 (NAT10), is a key player in cellular regulation.[3] Synthetic oligonucleotides containing ac4C are crucial for dissecting its role in pathways such as the p53 tumor suppressor and Wnt/β-catenin signaling cascades.

Caption: The role of NAT10-mediated ac4C modification in regulating the p53 signaling pathway.[1]

Caption: NAT10 enhances Wnt/β-catenin signaling by stabilizing target mRNAs through ac4C modification.[3]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Synthesis of N 4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 8. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2'-O-Methyl (2'-OMe) Modifications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount to enhancing the efficacy, stability, and safety of nucleic acid-based drugs. Among the most widely adopted and well-characterized modifications is the 2'-O-methylation (2'-OMe) of the ribose sugar. This modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose moiety, imparts several advantageous properties to oligonucleotides, making them suitable for a range of applications, including antisense therapy, siRNA, and aptamers.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of 2'-OMe modifications, covering their synthesis, biochemical properties, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Core Principles of 2'-OMe Modification

The introduction of a methyl group at the 2' position of the ribose sugar has profound effects on the physicochemical and biological properties of an oligonucleotide.

Enhanced Nuclease Resistance: The 2'-hydroxyl group in natural RNA is susceptible to cleavage by nucleases. The 2'-OMe modification sterically hinders the approach of these enzymes, significantly increasing the oligonucleotide's resistance to degradation by both endonucleases and exonucleases.[2][5][6][7] This enhanced stability is crucial for in vivo applications, leading to a longer half-life of the therapeutic agent.[5][8]

Increased Thermal Stability and Binding Affinity: The 2'-OMe modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of an A-form RNA helix.[9][10] This pre-organization of the sugar pucker enhances the binding affinity (hybridization) of the modified oligonucleotide to its complementary RNA target. Consequently, duplexes formed between a 2'-OMe modified oligonucleotide and an RNA strand exhibit a higher melting temperature (Tm) compared to their unmodified DNA or RNA counterparts.[2][11][12][13][14]

Reduced Immunogenicity: Unmodified siRNAs can be recognized by the innate immune system, leading to off-target effects and an inflammatory response. The 2'-OMe modification can help to mitigate these effects by reducing the recognition by Toll-like receptors (TLRs).[5]

Modulation of RNase H Activity: While beneficial for stability, the 2'-OMe modification prevents the cleavage of the RNA strand in an RNA/DNA hybrid by RNase H.[12][15] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA region capable of recruiting RNase H is flanked by 2'-OMe modified regions that provide stability and increased binding affinity.[4][12][16]

Synthesis of 2'-OMe Modified Oligonucleotides

The synthesis of 2'-OMe modified oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established and efficient method.[17][][19] The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Key Components and Reagents:

-

2'-OMe Phosphoramidites: These are the building blocks for the synthesis, consisting of the desired nucleobase (A, C, G, or U) attached to a 2'-O-methylated ribose sugar, a 5'-dimethoxytrityl (DMT) protecting group, and a 3'-phosphoramidite group.[][20][21]

-

Solid Support: Typically controlled pore glass (CPG) functionalized with the first nucleoside.

-

Reagents for the Synthesis Cycle:

-

Deblocking agent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-DMT group.

-

Activator: Tetrazole or a more active derivative to catalyze the coupling reaction.

-

Capping agents: Acetic anhydride (B1165640) and N-methylimidazole to block unreacted 5'-hydroxyl groups.

-

Oxidizing agent: Iodine solution to oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

The Solid-Phase Synthesis Cycle

The synthesis of a 2'-OMe modified oligonucleotide follows a cyclical four-step process for each nucleotide addition.

References

- 1. researchgate.net [researchgate.net]

- 2. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 3. 2'-OMe Modification Service of siRNA - Protheragen [bionucleics.protheragen.ai]

- 4. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]

- 6. eu.idtdna.com [eu.idtdna.com]

- 7. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 8. In vivo stability, disposition and metabolism of a "hybrid" oligonucleotide phosphorothioate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions [mdpi.com]

- 11. osti.gov [osti.gov]

- 12. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 17. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 19. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 20. glenresearch.com [glenresearch.com]

- 21. glenresearch.com [glenresearch.com]

The Cornerstone of Stability: A Technical Guide to 2'-O-Methyl-N-acetyl-cytidine in RNA Research

For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is paramount in harnessing the full potential of RNA-based technologies. Among these, 2'-O-Methyl-N-acetyl-cytidine (2'-OMe-Ac-C) stands out as a critical tool for enhancing the stability and efficacy of synthetic RNA oligonucleotides. This in-depth technical guide elucidates the fundamental principles of using 2'-OMe-Ac-C, offering a comprehensive overview of its impact on RNA properties, detailed experimental protocols, and a look into its applications in antisense technology and RNA interference.

The 2'-O-methyl (2'-OMe) modification is one of the most common post-transcriptional modifications found in natural RNA, playing diverse roles in cellular processes.[1] In the realm of synthetic RNA, the introduction of a methyl group at the 2' position of the ribose sugar, as seen in 2'-OMe-Ac-C, confers significant advantages. The acetyl (Ac) group on the cytidine (B196190) base serves as a crucial protecting group for the exocyclic amine during solid-phase synthesis.[2] The primary benefits of incorporating 2'-OMe nucleotides include a marked increase in the thermal stability of RNA duplexes and enhanced resistance to nuclease degradation.[1][3][4][5][6][7] These properties are indispensable for the development of robust RNA therapeutics and research tools.

Core Principles and Advantages of 2'-OMe Modification

The introduction of the 2'-OMe group fundamentally alters the physicochemical properties of an RNA oligonucleotide. This modification biases the sugar pucker conformation towards the C3'-endo form, which is characteristic of an A-form RNA helix.[2][8][9][10] This conformational rigidity contributes to the observed increase in the melting temperature (Tm) of RNA duplexes, indicating stronger binding to complementary strands.[1][8] Furthermore, the methyl group provides steric hindrance, shielding the phosphodiester backbone from enzymatic cleavage by nucleases.[3][11][12]

Quantitative Impact of 2'-OMe Modification

The improvements conferred by 2'-OMe modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data derived from multiple studies.

Table 1: Enhancement of Thermal Stability (Tm)

| Duplex Type | Modification Context | Average Tm Increase per 2'-OMe Modification (°C) |

| RNA:RNA | Self-complementary duplexes | ~1.6 - 1.9[13] |

| DNA:RNA | Chimeric duplexes | ~1.4 - 1.8[13] |

| DNA:DNA | 2'-fluoro modification for comparison | ~1.3[10] |

Note: The precise increase in Tm is sequence-dependent.

Table 2: Relative Thermal Stability of Oligonucleotide Duplexes

| Duplex Type | Relative Stability |

| DNA:DNA | Least Stable[10] |

| DNA:RNA | Moderately Stable[10] |

| RNA:RNA | Stable[10] |

| RNA:2'-OMe RNA | Most Stable[10] |

Table 3: Nuclease Resistance

| Oligonucleotide Type | Modification | Relative Nuclease Resistance | Half-life in Serum |

| Unmodified RNA | None | Low | Seconds to minutes[14] |

| Unmodified DNA | None | Moderate | ~1 hour[14] |

| 2'-OMe RNA | Full 2'-O-methylation | High | Significantly extended; little degradation observed over prolonged incubation[14] |

| Phosphorothioate (B77711) DNA | Backbone modification | High | Extended[11] |

Experimental Protocols

Solid-Phase Synthesis of 2'-OMe-Ac-C Containing RNA

Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing RNA oligonucleotides containing 2'-OMe-Ac-C.[5][6][9][15] The 2'-OMe-Ac-C is introduced as a phosphoramidite building block.

Methodology:

-

Preparation: The this compound is dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[9] This and other phosphoramidite solutions are loaded onto an automated DNA/RNA synthesizer.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the controlled pore glass (CPG) solid support is removed using a dichloroacetic acid solution.

-

Coupling: The this compound is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of around 15 minutes is often used for 2'-OMe phosphoramidites due to potential steric hindrance.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.

Deprotection and Purification

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[5][15][16][17][18]

Methodology:

-

Cleavage and Base Deprotection: The CPG support is treated with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) or aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (including the acetyl group from cytidine) and the phosphate backbone.[5][15]

-

2'-OH Protecting Group Removal (for standard RNA synthesis): If the synthesis included standard ribonucleotides protected with a silyl (B83357) group (e.g., TBDMS), this group is removed using a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[5][17][18] For fully 2'-OMe-modified oligonucleotides, this step is not necessary for the modified residues.

-

Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common methods include:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The oligonucleotide is run on a high-percentage polyacrylamide gel containing urea. The band corresponding to the full-length product is excised, and the RNA is eluted.[5][15]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to achieve high-purity oligonucleotides.[7]

-

Thermal Melting (Tm) Analysis

UV melting analysis is used to determine the thermal stability of the RNA duplex containing 2'-OMe-Ac-C.[4][19][20]

Methodology:

-

Sample Preparation: The purified 2'-OMe-modified RNA and its complementary strand are dissolved in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of approximately 2 µM each.[4]

-

Annealing: The solution is heated to 85-95°C for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes, followed by slow cooling to room temperature to allow for proper hybridization.[4][20]

-

Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).[4][20]

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the inflection point of the sigmoidal melting curve.

Nuclease Resistance Assay

The stability of the 2'-OMe-modified RNA in the presence of nucleases can be assessed by incubation in serum or with specific nucleases.[11][14][21]

Methodology:

-

Incubation: The 2'-OMe-modified oligonucleotide and an unmodified control are incubated in a solution containing serum (e.g., human or mouse serum) or a specific nuclease (e.g., S1 nuclease, snake venom phosphodiesterase) at 37°C.[14][19]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: The integrity of the oligonucleotide at each time point is analyzed by PAGE or HPLC.

-

Quantification: The percentage of intact oligonucleotide is quantified at each time point to determine the degradation rate and half-life.

Applications in RNA Research and Therapeutics

The enhanced properties of 2'-OMe-Ac-C-containing RNA make it a valuable component in various applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA to modulate its function. The inclusion of 2'-OMe modifications increases the binding affinity of the ASO to its target and protects it from degradation, thereby enhancing its potency and duration of action.[22] However, it is important to note that ASOs composed entirely of 2'-OMe nucleotides do not support RNase H-mediated cleavage of the target mRNA.[23] Therefore, they are often used in "gapmer" designs, where a central DNA-like region that can recruit RNase H is flanked by 2'-OMe-modified wings for increased stability and affinity.

Small Interfering RNA (siRNA)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA-induced silencing complex (RISC). Chemical modifications, including 2'-OMe, are crucial for the therapeutic development of siRNAs to improve their stability, reduce off-target effects, and modulate their interaction with the RISC machinery.[1][3][8][23][24]

The position-specific incorporation of 2'-OMe modifications can have a significant impact on siRNA activity. For instance, modifications in the "seed region" (positions 2-8 of the guide strand) can reduce off-target silencing.[3] While full 2'-OMe modification of the guide strand can be detrimental to activity, full modification of the sense (passenger) strand is often well-tolerated and can enhance the preferential loading of the antisense (guide) strand into the RISC.[23]

Conclusion

2'-OMe-Ac-C is a cornerstone modification in RNA research and the development of nucleic acid therapeutics. Its ability to significantly enhance thermal stability and nuclease resistance, coupled with its compatibility with standard solid-phase synthesis, makes it an invaluable tool for creating highly stable and effective RNA oligonucleotides. A thorough understanding of its properties and the application of the detailed protocols provided in this guide will empower researchers to design and synthesize superior RNA molecules for a wide range of applications, from basic research to the development of next-generation RNA-based drugs.

References

- 1. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]

- 8. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Nuclease Resistance Design and Protocols [genelink.com]

- 12. idtdna.com [idtdna.com]

- 13. osti.gov [osti.gov]

- 14. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]

- 17. glenresearch.com [glenresearch.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Unveiling the "Fifth" Nucleotide: An In-depth Guide to the Early Research and Discovery of 2'-O-Methylated Ribonucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—were long considered the exclusive building blocks of RNA. However, the mid-20th century witnessed a paradigm shift with the discovery of modified nucleosides, revealing a new layer of complexity and regulation in RNA function. Among the most prevalent and significant of these modifications is the 2'-O-methylation of the ribose sugar. This technical guide delves into the seminal early research that led to the discovery and characterization of 2'-O-methylated ribonucleosides, providing a detailed look at the pioneering experimental approaches and the initial hypotheses surrounding their biological significance.

The Dawn of a New Discovery: Initial Observations

The journey into the world of modified ribonucleosides began in the late 1950s. While the primary focus was on the base modifications of RNA, early researchers noted the existence of alkali-stable dinucleotides, hinting at a modification on the ribose sugar that could protect the phosphodiester bond from cleavage.

A pivotal moment came in 1959 when Smith and Dunn reported the presence of methylated components in RNA. While their primary focus was on base methylation, their work laid the groundwork for the investigation of other forms of RNA methylation.

The first definitive identification of a 2'-O-methylated ribonucleoside is widely attributed to the work of B.G. Lane and his colleagues in the early 1960s. Their research on wheat germ ribosomal RNA (rRNA) provided conclusive evidence for the existence of these modified nucleosides.

Key Experiments and Methodologies

The early identification and characterization of 2'-O-methylated ribonucleosides were made possible by a series of ingenious and meticulous experimental protocols. These methods, while rudimentary by today's standards, were groundbreaking for their time and formed the foundation for modern epitranscriptomics.

Alkali Stability Assay

One of the earliest and most fundamental observations was the resistance of RNA containing 2'-O-methylated nucleosides to alkaline hydrolysis. This property became a cornerstone for their initial detection and quantification.

Experimental Protocol: Alkali Digestion of RNA

-

RNA Isolation: Total RNA was extracted from the source material (e.g., wheat germ, yeast) using methods such as phenol (B47542) extraction to ensure high purity.

-

Alkaline Hydrolysis: The purified RNA was subjected to alkaline hydrolysis by incubation in a solution of 0.3 M potassium hydroxide (B78521) (KOH) at 37°C for 18-24 hours. This treatment cleaves the phosphodiester bonds adjacent to ribonucleosides with a free 2'-hydroxyl group.

-

Neutralization and Desalting: The reaction was neutralized with an acid, such as perchloric acid, and the resulting potassium perchlorate (B79767) precipitate was removed by centrifugation. The supernatant, containing the alkali-stable dinucleotides and mononucleotides, was then desalted.

-

Analysis: The resulting mixture was analyzed by paper chromatography or electrophoresis to separate the components. The presence of dinucleotides or larger oligonucleotides after extensive alkaline hydrolysis was a strong indicator of the presence of 2'-O-methylated residues.

Chromatographic Separation and Identification

Paper chromatography and, later, column chromatography were instrumental in separating and identifying the novel methylated nucleosides from the complex mixture of RNA hydrolysates.

Experimental Protocol: Paper Chromatography of RNA Hydrolysates

-

RNA Hydrolysis: RNA was completely hydrolyzed to its constituent nucleosides using enzymes like snake venom phosphodiesterase and bacterial alkaline phosphatase.

-

Chromatographic Separation: The nucleoside mixture was spotted onto chromatography paper (e.g., Whatman No. 1).

-

Solvent Systems: The chromatogram was developed using various solvent systems, such as isopropanol-HCl-water or n-butanol-acetic acid-water, to achieve separation of the different nucleosides.

-

Visualization and Identification: The separated nucleosides were visualized under UV light. The spots corresponding to the unknown modified nucleosides were excised, eluted, and further characterized by comparing their chromatographic mobility and UV absorption spectra with those of synthetic standards.

Early Quantitative Analysis

Initial attempts to quantify the abundance of 2'-O-methylated ribonucleosides relied on measuring the amount of alkali-stable oligonucleotides or by direct measurement of the modified nucleosides after complete enzymatic digestion and chromatographic separation.

| RNA Type | Organism | Early Estimated Abundance of 2'-O-Methylation | Reference |

| Ribosomal RNA (rRNA) | Wheat Germ | Approximately 1-2% of total nucleotides | Singh and Lane (1964) |

| Transfer RNA (tRNA) | Yeast | Variable, with a few modified sites per molecule | Early studies on tRNA |

Visualizing the Discovery Workflow

The logical flow of the early experiments to discover and characterize 2'-O-methylated ribonucleosides can be visualized as follows:

Biophysical Properties of 2'-O-Methyl-N4-acetylcytidine (2'-OMe-Ac-C) Modified Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine. The efficacy of these molecules is intrinsically linked to their biophysical properties, including thermal stability, nuclease resistance, and binding affinity. Chemical modifications to the nucleotide building blocks are a key strategy to enhance these properties. This technical guide provides a comprehensive overview of the biophysical characteristics of oligonucleotides incorporating a specific dual modification: 2'-O-methylation and N4-acetylation on cytidine (B196190) (2'-OMe-Ac-C). This modification is of significant interest due to its potential to confer enhanced stability and conformational rigidity to oligonucleotide duplexes.

N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has been shown to stabilize RNA duplexes.[1] Concurrently, 2'-O-methylation is a widely employed modification in therapeutic oligonucleotides, known to increase both thermal stability and resistance to nuclease degradation.[2][3] The combination of these two modifications in 2'-OMe-Ac-C is hypothesized to provide synergistic benefits for therapeutic applications. This guide will delve into the available data on the biophysical impact of this modification, provide detailed experimental protocols for its characterization, and present visual representations of key concepts and workflows.

Data Presentation: Quantitative Analysis of Stability

While direct quantitative data for 2'-OMe-Ac-C modified oligonucleotides is emerging, valuable insights can be drawn from studies on N4-acetylcytidine (ac4C) modified RNA. The addition of the 2'-O-methyl group is well-established to further enhance stability.

Thermal Stability (Melting Temperature, Tm)

The introduction of N4-acetylcytidine has a notable stabilizing effect on RNA duplexes. The following table summarizes the change in melting temperature (ΔTm) observed upon incorporation of ac4C into an RNA duplex, as determined by UV-melting studies.[1]

| Modification Context | ΔTm (°C) vs. Unmodified C |

| Fully complementary duplex | +1.7 |

| Duplex with a G•U wobble pair +2 bp from ac4C | +3.1 |

| tRNA D-arm hairpin model | +8.2 |

Table 1: Impact of N4-acetylcytidine (ac4C) on the thermal stability of RNA duplexes. Data extracted from Bartee et al., 2022.[1]

Early research on N4-acetyl-2′-O-methylcytidine (ac4Cm), found in the tRNA of thermophilic archaebacteria, indicates that the combination of N4-acetylation and 2'-O-methylation confers high conformational rigidity to the ribose moiety. This rigidity is suggested to play a crucial role in the structural stabilization of tRNA at elevated temperatures.[4] This finding strongly supports the hypothesis that the 2'-OMe-Ac-C modification significantly enhances the thermal stability of oligonucleotides.

Experimental Protocols

UV-Melting Studies for Thermal Stability Analysis

This protocol is adapted from the methodology described for the characterization of ac4C-modified RNA duplexes.[1]

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex containing a 2'-OMe-Ac-C modification.

Materials:

-

Lyophilized 2'-OMe-Ac-C modified and complementary unmodified oligonucleotides

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration. Determine the concentration using the absorbance at 260 nm and the calculated molar extinction coefficient.

-

Sample Preparation: In a microcentrifuge tube, combine the 2'-OMe-Ac-C modified oligonucleotide and its complementary strand in equimolar amounts in the melting buffer. The final concentration of the duplex should be in the low micromolar range (e.g., 2 µM).

-

Annealing: Heat the sample to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures. Then, slowly cool the sample to room temperature over a period of at least 30 minutes to allow for proper duplex formation.

-

UV-Melting Measurement:

-

Transfer the annealed sample to a quartz cuvette.

-

Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

-

Equilibrate the sample at the starting temperature (e.g., 20°C) for 10 minutes.

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to a final temperature where the duplex is fully melted (e.g., 90°C).

-

Monitor the absorbance at 260 nm throughout the temperature ramp.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the maximum of the first derivative of the melting curve.

-

Workflow Diagram:

Caption: Workflow for determining the thermal stability of modified oligonucleotides.

Nuclease Degradation Assay

This protocol provides a general framework for assessing the nuclease resistance of 2'-OMe-Ac-C modified oligonucleotides, based on common methodologies for 2'-O-methylated oligonucleotides.[2]

Objective: To evaluate the stability of a 2'-OMe-Ac-C modified oligonucleotide in the presence of nucleases.

Materials:

-

5'-radiolabeled or fluorescently-labeled 2'-OMe-Ac-C modified oligonucleotide

-

Unmodified control oligonucleotide (labeled similarly)

-

Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or cell culture medium containing serum)

-

Reaction buffer (specific to the nuclease)

-

Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled modified oligonucleotide and the labeled unmodified control.

-

Nuclease Digestion: Initiate the reaction by adding the nuclease to each tube. Incubate the reactions at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to the stop solution to quench the enzymatic activity.

-

PAGE Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the desired separation is achieved.

-

-

Visualization and Quantification:

-

Visualize the bands using a phosphorimager or fluorescence scanner.

-

Quantify the intensity of the full-length oligonucleotide band at each time point.

-

Plot the percentage of intact oligonucleotide versus time for both the modified and unmodified samples to compare their degradation rates.

-

Workflow Diagram:

Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the conformational properties of oligonucleotides. This protocol provides a general procedure.

Objective: To characterize the secondary structure of a duplex containing a 2'-OMe-Ac-C modification.

Materials:

-

Purified 2'-OMe-Ac-C modified oligonucleotide and its complementary strand

-

CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare the oligonucleotide duplex in the CD buffer at a suitable concentration (typically in the micromolar range).

-

CD Measurement:

-

Transfer the sample to a quartz CD cuvette with a defined path length (e.g., 1 cm).

-

Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm) at a controlled temperature.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

The resulting CD spectrum provides information about the helical conformation of the duplex.

-

A-form helices, typical for RNA and many modified oligonucleotides, exhibit a strong positive band around 260-270 nm and a strong negative band around 210 nm.

-

B-form helices, typical for DNA, show a positive band around 275 nm and a negative band around 245 nm.

-

Compare the spectrum of the 2'-OMe-Ac-C modified duplex to that of an unmodified RNA duplex to identify any conformational changes induced by the modification.

-

Logical Relationship Diagram:

Caption: Logical flow of circular dichroism spectroscopy for conformational analysis.

Conclusion

The 2'-O-methyl-N4-acetylcytidine modification holds significant promise for the development of next-generation oligonucleotide therapeutics. The available evidence strongly suggests that this dual modification enhances the thermal stability of oligonucleotide duplexes, likely through a combination of increased conformational rigidity and favorable energetic contributions from both the 2'-O-methyl and N4-acetyl groups. Furthermore, the 2'-O-methyl moiety is well-documented to provide substantial resistance to nuclease degradation.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 2'-OMe-Ac-C modified oligonucleotides. By employing these methods, researchers and drug developers can quantitatively assess the biophysical advantages conferred by this modification, thereby facilitating the rational design of more stable and effective oligonucleotide-based drugs. Further studies are warranted to fully elucidate the structural and thermodynamic contributions of the 2'-OMe-Ac-C modification in various sequence contexts and duplex types.

References

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idtdna.com [idtdna.com]

- 4. researchgate.net [researchgate.net]

The Guardian Molecule: A Technical Guide to the Nuclease Resistance of 2'-O-Methyl Modifications

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, enhancing their stability, target affinity, and pharmacokinetic profile. Among these modifications, the 2'-O-methyl (2'-OMe) alteration of the ribose sugar stands out for its profound impact on nuclease resistance, a critical attribute for the efficacy of RNA-based therapeutics. This technical guide provides an in-depth exploration of the mechanisms underpinning the nuclease resistance conferred by 2'-OMe modifications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers in the field.

The Core Mechanism: How 2'-OMe Modifications Confer Nuclease Resistance

The enhanced stability of 2'-O-methylated oligonucleotides against enzymatic degradation by nucleases is primarily attributed to a combination of steric hindrance and conformational stabilization.[1][2]

Steric Hindrance: The addition of a methyl group at the 2'-hydroxyl position of the ribose sugar introduces a bulky substituent in close proximity to the phosphodiester backbone.[3] This steric bulk physically obstructs the active site of nucleases, impeding their ability to bind and cleave the phosphodiester bond. This protective effect is particularly effective against endonucleases.[4]

Conformational Stabilization: The 2'-OMe modification favors a C3'-endo sugar pucker conformation, which is characteristic of an A-form helical structure.[5] This pre-organizes the oligonucleotide into a more rigid and stable A-form duplex when hybridized with a target RNA strand.[6][7] Most cellular nucleases that degrade RNA, such as RNase H, preferentially recognize and cleave B-form helices or flexible single-stranded regions.[6] By stabilizing the A-form helix, the 2'-OMe modification makes the oligonucleotide a poor substrate for these nucleases.

The combination of 2'-O-methyl modifications with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, results in a synergistic enhancement of nuclease resistance.[8] While 2'-OMe provides protection against endonucleases, PS linkages are particularly effective at inhibiting exonuclease activity.[4] This dual-modification strategy is a common approach in the design of antisense oligonucleotides and siRNAs to maximize their in vivo stability.[8]

Quantitative Analysis of Nuclease Resistance

The impact of 2'-OMe and other chemical modifications on the stability of oligonucleotides in a biological environment can be quantified by measuring their half-life in serum. The following table summarizes comparative data on the stability of various modified oligonucleotides.

| Oligonucleotide Modification | Half-life in Human Serum | Reference |

| Unmodified DNA | 1.5 hours | |

| Phosphorothioate (PS) | > 72 hours | [6] |

| 2'-O-Methyl (2'-OMe) with PS backbone | > 72 hours | [6] |

| Locked Nucleic Acid (LNA) with PS backbone | > 72 hours |

Note: The data presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Assessing Nuclease Resistance

Evaluating the nuclease resistance of modified oligonucleotides is a critical step in their preclinical development. The following are detailed protocols for two common assays used for this purpose.

Protocol 1: Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking the in vivo environment.

Materials:

-

Modified oligonucleotide of interest

-

Fetal Bovine Serum (FBS) or human serum

-

Nuclease-free water

-

Loading buffer (e.g., 7M urea, 0.1% bromophenol blue, 0.01% xylene cyanol)

-

Polyacrylamide gel (denaturing, e.g., 20%)

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare a stock solution of the oligonucleotide at a concentration of 10 µM in nuclease-free water.

-

In a series of microcentrifuge tubes, prepare the reaction mixtures by adding the oligonucleotide to McCoy's 5A medium supplemented with 10% FBS to a final oligonucleotide concentration of 10 µM.[6]

-

Incubate the tubes at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot (e.g., 12 µl) from the respective tube.

-

Immediately stop the degradation reaction by adding an equal volume of loading buffer (12 µl) and placing the tube on ice.[6]

-

Store the quenched samples at -20°C until all time points have been collected.

-

Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Run the gel according to standard procedures.

-

Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the oligonucleotide's half-life.

Protocol 2: In Vitro Nuclease Digestion Assay

This assay evaluates the resistance of oligonucleotides to specific nucleases. The example below uses RNase H, which is relevant for antisense oligonucleotides that function through an RNase H-mediated mechanism.

Materials:

-

Modified oligonucleotide

-

Complementary 32P 5'-end-labeled RNA

-

RNase H (e.g., E. coli RNase H)

-

RNase H reaction buffer (e.g., 60 mM Tris-HCl pH 7.8, 60 mM KCl, 2.5 mM MgCl2, 2 mM DTT)

-

Nuclease-free water

-

Loading buffer

-

Polyacrylamide gel (denaturing)

-

Phosphorimager

Procedure:

-

Hybridize the modified oligonucleotide with the 32P-labeled complementary RNA. Mix ~5 pmol of each in the RNase H reaction buffer.

-

To form the duplex, heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature over at least 1 hour.[6]

-

Initiate the digestion by adding a specific amount of RNase H (e.g., 0.05 units) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[6]

-

Stop the reaction by adding loading buffer.

-

Separate the cleavage products by denaturing PAGE.

-

Visualize and quantify the bands using a phosphorimager. The extent of RNA cleavage indicates the ability of the modified oligonucleotide to support RNase H activity and its own stability within the duplex.

Visualizing Key Concepts

To further elucidate the principles of nuclease resistance, the following diagrams, generated using Graphviz, illustrate the nuclease degradation pathway, a typical experimental workflow for assessing resistance, and the mechanism of protection afforded by 2'-OMe modifications.

Caption: General pathways of oligonucleotide degradation by exonucleases and endonucleases.

Caption: Experimental workflow for assessing the nuclease resistance of modified oligonucleotides.

Caption: Dual mechanism of nuclease resistance conferred by 2'-O-methyl modifications.

References

- 1. neb.com [neb.com]

- 2. Mapping of the Chemical Modifications of rRNAs - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Incorporating 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C) Phosphoramidite into RNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C) phosphoramidite (B1245037) into synthetic RNA oligonucleotides. This modification is of significant interest in the development of therapeutic oligonucleotides and molecular probes due to its ability to enhance nuclease resistance and thermal stability of RNA duplexes.

Introduction

The 2'-O-methyl (2'-OMe) modification is a widely utilized chemical alteration in the synthesis of therapeutic RNA molecules, such as antisense oligonucleotides and siRNAs. This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. The N-acetyl (Ac) protecting group on the cytidine (B196190) base is a standard protecting group used in oligonucleotide synthesis. The incorporation of 2'-OMe-Ac-C phosphoramidite offers several advantages:

-

Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the RNA molecule.[1]

-

Enhanced Thermal Stability: The 2'-O-methylation favors an A-form RNA helix, leading to a more stable duplex with its complementary strand, as indicated by an increased melting temperature (Tm).[2]

-

Improved Specificity: The conformational rigidity conferred by the 2'-OMe group can lead to higher binding affinity and specificity for the target RNA sequence.

This document outlines the detailed experimental procedures for the synthesis, deprotection, and purification of RNA oligonucleotides containing 2'-OMe-Ac-C, along with expected quantitative data for key performance parameters.

Quantitative Data Summary

The incorporation of this compound into RNA oligonucleotides impacts several key biophysical and biochemical properties. The following tables summarize the expected quantitative outcomes.

Table 1: Coupling Efficiency

| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Recommended Coupling Time (min) |

| Standard DNA Phosphoramidites | >99.5 | 1-2 |

| Standard RNA Phosphoramidites (TBDMS protected) | ~98-99 | 5-10 |

| 2'-OMe-RNA Phosphoramidites (including 2'-OMe-Ac-C) | ~99% or higher | ~6 |

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used.

Table 2: Thermal Stability (Melting Temperature, Tm) of RNA Duplexes

The incorporation of 2'-O-methylated nucleotides generally increases the thermal stability of RNA:RNA and RNA:DNA duplexes. The table below presents data on the change in melting temperature (ΔTm) observed upon incorporation of 2'-O-methylated residues.

| Duplex Composition | Sequence Context | Tm (°C) Unmodified | Tm (°C) 2'-OMe Modified | ΔTm (°C) per modification |

| RNA:RNA | Self-complementary 10-mer | 42.8 | 46.1 (one 2'-OMe-U) | +3.3 |

| RNA:RNA | Self-complementary 10-mer | 42.8 | 50.6 (two 2'-OMe-U) | +3.9 (average) |

| RNA:RNA | U14:A14 | 24 | 36 | +0.86 |

Data is representative and sourced from studies on 2'-O-methylated uridine. The stabilizing effect is expected to be similar for 2'-OMe-C.[2]

Table 3: Nuclease Resistance

The 2'-OMe modification significantly enhances resistance to nuclease degradation. The following table provides a conceptual comparison of the half-life of 2'-OMe modified RNA in the presence of nucleases compared to unmodified RNA.

| Oligonucleotide Type | Nuclease Source | Half-life (t½) |

| Unmodified RNA | Serum Nucleases | Minutes |

| 2'-OMe Modified RNA | Serum Nucleases | Hours to Days |

Note: The exact half-life is dependent on the sequence, number of modifications, and the specific nuclease environment.

Table 4: Comparison of Deprotection Methods

The choice of deprotection method can impact the final yield and purity of the synthesized RNA. For 2'-O-methylated oligonucleotides, the deprotection procedures are generally identical to those for standard oligodeoxynucleotides as the 2'-OMe group is stable to the deprotection reagents.[3]

| Deprotection Reagent | Temperature (°C) | Time | Typical Yield (%) | Typical Purity (%) |

| Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 min | High | High |

| Anhydrous Ammonia/Ethanol (B145695) | 55 | 12-16 h | High | High |

Yield and purity are dependent on the synthesis efficiency and subsequent purification.

Experimental Protocols

Automated Solid-Phase RNA Synthesis

This protocol describes the incorporation of this compound using a standard automated oligonucleotide synthesizer.

Materials:

-

2'-OMe-Ac-C-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Standard A, G, U 2'-OMe or 2'-TBDMS protected phosphoramidites (0.1 M in anhydrous acetonitrile)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

-

Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM)

-

Anhydrous Acetonitrile

Procedure:

-

Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence and synthesis scale. Ensure all reagent bottles are filled with fresh, anhydrous reagents.

-

Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking reagent.

-

Step 2: Coupling: The this compound (or other phosphoramidites) is activated by ETT and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-OMe phosphoramidites.[3]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the iodine-based oxidizer.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) for purification purposes.

Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized RNA from the solid support and the removal of protecting groups.

Materials:

-

Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v)

-

Anhydrous Triethylamine (B128534) trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium Acetate (B1210297) (3 M, RNase-free)

-

Butanol (RNase-free) or Ethanol (RNase-free)

Procedure:

-

Cleavage from Support and Base Deprotection:

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate at 65°C for 10 minutes.

-

Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

-

-

2'-Hydroxyl Deprotection (if TBDMS groups are present):

-

This step is not necessary if only 2'-OMe phosphoramidites were used. If standard RNA phosphoramidites with 2'-TBDMS protection were used in the synthesis, proceed with desilylation.

-

Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO or NMP.

-

Add 60 µL of triethylamine (TEA).

-

Add 75 µL of TEA·3HF.

-

Incubate at 65°C for 2.5 hours.

-

-

Quenching and Precipitation:

-

Cool the reaction mixture on ice.

-

Add 25 µL of 3 M Sodium Acetate.

-

Add 1 mL of butanol or 3 volumes of ethanol.

-

Vortex and cool at -20°C for at least 30 minutes to precipitate the RNA.

-

Centrifuge at high speed for 15-30 minutes.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the RNA pellet.

-

Purification of the RNA Oligonucleotide

Purification is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for DMT-on purification.

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Detritylation Solution: 80% Acetic Acid in water

-

Desalting column (e.g., NAP-10)

Procedure:

-

DMT-on RP-HPLC:

-

Dissolve the crude, dried RNA pellet in Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute with a gradient of Mobile Phase B. The DMT-on full-length product will be the most retained peak.

-

Collect the peak corresponding to the DMT-on RNA.

-

-

Detritylation:

-

Evaporate the collected fraction to dryness.

-

Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes.

-

Neutralize with a suitable base (e.g., triethylamine).

-

-

Desalting:

-

Evaporate the detritylated sample to dryness.

-

Resuspend in RNase-free water.

-

Desalt the purified RNA using a desalting column according to the manufacturer's protocol.

-

-

Quantification and Quality Control:

-

Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260).

-

Assess the purity by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

-

Mandatory Visualizations

References

Application Notes and Protocols for Solid-Phase Synthesis with 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the solid-phase synthesis of oligonucleotides incorporating 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C). This modification is pivotal in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), due to its ability to enhance nuclease resistance and binding affinity to target RNA.

Introduction to 2'-OMe-Ac-C in Oligonucleotide Synthesis

The 2'-O-Methyl (2'-OMe) modification is a crucial feature in the design of synthetic oligonucleotides for therapeutic and research applications. It imparts increased stability against nuclease degradation, a key hurdle in the in vivo application of nucleic acid-based drugs. When combined with an N-acetyl (Ac) protected cytidine, it allows for rapid and efficient deprotection protocols, which is highly advantageous in a high-throughput synthesis environment. The 2'-OMe group is stable throughout the synthesis and deprotection processes, ensuring the integrity of the final oligonucleotide product.

Oligonucleotides containing 2'-OMe modifications are central to the mechanism of action of various therapeutic strategies. In antisense applications, they can sterically block the translation of target mRNA or modulate splicing. In siRNAs, 2'-OMe modifications can enhance stability and reduce off-target effects.

General Mechanism of Action: Antisense Oligonucleotides

Antisense oligonucleotides are single-stranded nucleic acid sequences designed to bind to a specific mRNA. One of the primary mechanisms of action for ASOs that can form a DNA:RNA hybrid is the activation of RNase H, a cellular enzyme that cleaves the RNA strand of such hybrids. This leads to the degradation of the target mRNA and subsequent downregulation of the protein it encodes.

Figure 1. Mechanism of action for RNase H-dependent antisense oligonucleotides.

General Mechanism of Action: siRNA

Small interfering RNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Upon entering the cytoplasm, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The passenger strand is cleaved and discarded, while the guide strand directs the RISC to the target mRNA. The Argonaute-2 protein within the RISC then cleaves the mRNA, leading to its degradation and the silencing of the corresponding gene.

Figure 2. Simplified overview of the siRNA-mediated gene silencing pathway.

Solid-Phase Synthesis Workflow

The synthesis of oligonucleotides containing 2'-OMe-Ac-C is performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The process is cyclical, with each cycle adding one nucleotide to the growing chain.

Figure 3. Workflow for solid-phase synthesis of oligonucleotides.

Quantitative Data Summary